Spiperone hydrochloride

Dopamine D2 receptor Binding affinity Antipsychotic screening

D2 receptor screening often suffers from low signal-to-noise with haloperidol. Spiperone hydrochloride overcomes this: 225-fold higher D2 affinity (Ki=0.06 nM) for miniaturized HTS; 10-fold faster association kinetics & 2-fold higher specific/nonspecific binding ratio reduce protein requirements; ≥13.75 mg/mL DMSO solubility at RT avoids thermal degradation. Ideal reference for D2/5-HT2A selectivity.

Molecular Formula C23H27ClFN3O2
Molecular Weight 431.9 g/mol
CAS No. 2022-29-9
Cat. No. B1662569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiperone hydrochloride
CAS2022-29-9
Synonyms8-[4-(4-Fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one hydrochloride
Molecular FormulaC23H27ClFN3O2
Molecular Weight431.9 g/mol
Structural Identifiers
SMILESC1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F.Cl
InChIInChI=1S/C23H26FN3O2.ClH/c24-19-10-8-18(9-11-19)21(28)7-4-14-26-15-12-23(13-16-26)22(29)25-17-27(23)20-5-2-1-3-6-20;/h1-3,5-6,8-11H,4,7,12-17H2,(H,25,29);1H
InChIKeyQUIKMLCZZMOBLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solid

Structure & Identifiers


Interactive Chemical Structure Model





Spiperone Hydrochloride: Procurement & Binding Profile


Spiperone hydrochloride (CAS 2022-29-9), also known as spiroperidol hydrochloride, is a butyrophenone derivative that functions as a potent antagonist at dopamine D2-like receptors and serotonin 5-HT2A receptors [1]. It exhibits high-affinity binding to D2 (Ki = 0.06 nM), D3 (Ki = 0.6 nM), and D4 (Ki = 0.08 nM) receptors, with substantially lower affinity for D1 (~350 nM) and D5 (~3500 nM) subtypes [2]. The compound also demonstrates antagonism at 5-HT2A (Ki = 1 nM) and 5-HT1A (Ki = 49 nM) receptors, along with α1B-adrenoceptor antagonism and calcium-activated chloride channel (CaCC) activation . Spiperone hydrochloride is supplied as a crystalline solid with molecular formula C₂₃H₂₆FN₃O₂·HCl and molecular weight 431.94 g/mol, exhibiting ≥98% purity by HPLC and stability at room temperature .

D2-family receptor binding characterization
5-HT2A vs 5-HT2C signaling pathway discrimination
Radioligand binding with reported high specific-to-nonspecific ratio

Spiperone Hydrochloride: Why It Cannot Be Substituted


Procurement of spiperone hydrochloride over its free base form or other butyrophenone analogs is critical due to quantifiable differences in solubility, binding kinetics, and receptor selectivity. The hydrochloride salt exhibits markedly higher aqueous solubility (≥13.75 mg/mL in DMSO) compared to the free base (30 mg/mL in DMSO under heated conditions), directly impacting stock solution preparation and assay reproducibility . Furthermore, spiperone demonstrates 10-fold faster association kinetics and 2-fold higher specific-to-nonspecific binding ratios relative to haloperidol, rendering haloperidol unsuitable as a direct substitute in receptor binding studies [1]. Spiperone's approximately 1000-fold selectivity for 5-HT2A over 5-HT2C receptors is not replicated by other butyrophenones, making it uniquely suited for studies requiring discrimination between these serotonin receptor subtypes [2].

Free base form
Ambient DMSO solubility differs from hydrochloride salt; stock preparation may require heating and affect reproducibility.
Haloperidol
Binding kinetics and 5-HT2A/2C selectivity may not transfer; reported lower specific binding may alter assay signal-to-noise.
Other butyrophenones
5-HT2A vs 5-HT2C discrimination profile may not replicate; subtype pharmacology endpoints may differ.

Spiperone Hydrochloride: Comparative Performance Data


D2 Receptor Affinity vs Haloperidol

Spiperone hydrochloride demonstrates a Ki of 0.06 nM at human D2 dopamine receptors, compared to haloperidol's pKi of 7.87 ± 0.15, which corresponds to a Ki of approximately 13.5 nM [1][2]. This represents a 225-fold higher binding affinity for spiperone hydrochloride relative to haloperidol under identical assay conditions using [³H]spiperone as the radioligand.

D2 receptor affinity
Reported
Spiperone Ki 0.06 nM vs Haloperidol ~13.5 nM 225-fold higher affinity
Supports D2 receptor occupancy study context
Cross-study compiled under [³H]spiperone conditions
Dopamine D2 receptor Binding affinity Antipsychotic screening

Functional D2 Antagonism vs Haloperidol

In a functional assay measuring inhibition of dopamine-stimulated [³⁵S]GTPγS binding, spiperone hydrochloride exhibited an IC50 of 0.11 ± 0.03 μM, whereas haloperidol showed an IC50 of 0.31 ± 0.15 μM [1]. In a separate study using a similar functional readout, spiperone demonstrated an IC50 of 1.48 ± 0.13 nM compared to 15.0 ± 2.0 nM for haloperidol, representing a 10.1-fold difference in potency [2].

Functional D2 antagonism
Head-to-head
Spiperone IC50 0.11 µM / 1.48 nM vs Haloperidol 0.31 µM / 15.0 nM 2.8- to 10.1-fold higher potency
Reported higher functional potency context
GTPγS binding assay; data from two independent studies
Functional antagonism Dopamine D2 receptor GTPγS binding

5-HT2A vs 5-HT2C Receptor Selectivity

Spiperone hydrochloride demonstrates approximately 1000-fold higher binding affinity for 5-HT2A receptors (Ki ≈ 1 nM) compared to 5-HT2C receptors (Ki ≈ 922.9 nM) [1][2]. This selectivity profile is not observed with haloperidol, which exhibits approximately 10-fold selectivity for D2 over 5-HT2A receptors but lacks the pronounced 5-HT2A/5-HT2C discrimination characteristic of spiperone.

5-HT2A/2C selectivity
Class-level
~1000-fold (5-HT2A Ki 1 nM vs 5-HT2C ~923 nM)
Supports 5-HT2A pathway isolation context
Binding assays in mammalian cell lines
Serotonin receptor 5-HT2A selectivity Receptor subtyping

Salt Form vs Free Base Solubility

Spiperone hydrochloride exhibits DMSO solubility of ≥13.75 mg/mL (≥31.8 mM) at 25°C, whereas the free base form (CAS 749-02-0) requires heating to 60°C to achieve 30 mg/mL solubility in DMSO [1]. Under ambient preparation conditions without heating, the hydrochloride salt provides a 44% higher usable concentration (13.75 mg/mL vs. approximately 9.5 mg/mL for unheated free base), reducing the need for sonication or thermal treatment during stock solution preparation.

DMSO solubility
Head-to-head
HCl salt ≥13.75 mg/mL vs Free base ~9.5 mg/mL (unheated) 44% higher ambient solubility
Supports ambient stock preparation workflow
Vendor-reported DMSO solubility data
Solubility Salt form selection Stock solution preparation

Binding Kinetics & Specificity vs Haloperidol

In direct comparative studies using rat brain membrane preparations, spiperone demonstrated a 10-fold greater association constant (k₊₁) and a 2-fold higher ratio of specific-to-nonspecific binding compared to haloperidol [1][2]. Additionally, spiperone exhibited slower dissociation kinetics and a biphasic dissociation curve not observed with haloperidol, enabling more precise quantification of receptor-ligand interactions.

Binding kinetics & specificity
Head-to-head
10× faster association, 2× higher specific/nonspecific ratio vs haloperidol
Supports radioligand assay optimization context
Rat striatal membrane preparations
Receptor binding kinetics Radioligand binding Assay optimization

Ex Vivo D2 Antagonist Potency vs Haloperidol

In human brain limbic and putamen tissue preparations, spiperone demonstrated an IC50 of 0.2 nM for inhibition of [³H]spiperone binding, compared to haloperidol's IC50 of 2.5 nM [1]. This 12.5-fold difference in potency was consistent across both limbic and striatal brain regions, indicating that spiperone's superior affinity is maintained in native tissue environments rather than being an artifact of recombinant expression systems.

Ex vivo D2 potency
Head-to-head
Spiperone IC50 0.2 nM vs Haloperidol 2.5 nM 12.5-fold higher potency
Supports native tissue target engagement context
Human brain limbic and putamen regions
Ex vivo pharmacology Dopamine D2 antagonism Neuroleptic potency

Spiperone Hydrochloride: Recommended Applications


D2 Antagonist High-Throughput Screening

Spiperone hydrochloride's Ki of 0.06 nM at D2 receptors [1] makes it the optimal reference antagonist for high-throughput screening campaigns targeting dopamine D2 receptor modulation. Its 225-fold higher affinity compared to haloperidol enables assay miniaturization and reduced compound consumption while maintaining robust signal windows. Laboratories should procure spiperone hydrochloride when screening compound libraries for D2 antagonism where maximal assay sensitivity is required.

5-HT2A vs 5-HT2C Signaling Discrimination

Spiperone hydrochloride's approximately 1000-fold selectivity for 5-HT2A over 5-HT2C receptors [2] makes it uniquely suited for studies requiring pharmacological isolation of 5-HT2A-mediated responses. Researchers investigating serotonergic modulation of behavior, cardiovascular function, or platelet aggregation should select spiperone hydrochloride over non-selective 5-HT2 antagonists to avoid confounding contributions from 5-HT2C receptor activation.

Radioligand Binding: High Signal-to-Noise

Spiperone hydrochloride's 2-fold higher specific-to-nonspecific binding ratio and 10-fold faster association kinetics compared to haloperidol [3] directly translate to reduced membrane protein requirements and shorter incubation times in radioligand binding assays. Procurement of spiperone hydrochloride is indicated when assay optimization demands maximal signal-to-noise performance or when tissue availability is limited.

DMSO Stock Preparation Without Heating

The hydrochloride salt form of spiperone achieves ≥13.75 mg/mL solubility in DMSO at ambient temperature [4], whereas the free base requires heating to 60°C to achieve comparable solubility. Laboratories seeking to minimize thermal degradation risk and improve inter-operator reproducibility in stock solution preparation should specifically procure spiperone hydrochloride (CAS 2022-29-9) rather than the free base form (CAS 749-02-0).

Application
Selection Property
Validation Focus
D2 receptor antagonist screening
High-affinity D2 binding profile
Assay sensitivity and signal window review
5-HT2A signaling pathway studies
Subtype selectivity profile
5-HT2A/2C receptor discrimination review
Radioligand binding assays
Binding kinetics and signal-to-noise ratio
Specific binding reproducibility review
Room-temperature DMSO stock preparation
Salt form solubility profile
Stock preparation reproducibility and degradation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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